4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzamide
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Overview
Description
4-{[(5-methyl-2-furyl)methylene]amino}benzamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzamide group, and a methylene bridge connecting the two
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-methyl-2-furyl)methylene]amino}benzamide typically involves the condensation reaction between 5-methyl-2-furfural and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the methylene bridge, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-{[(5-methyl-2-furyl)methylene]amino}benzamide .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-methyl-2-furyl)methylene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide and furan derivatives.
Scientific Research Applications
4-{[(5-methyl-2-furyl)methylene]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5-methyl-2-furyl)methylene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-{[(5-arylfuryl)methylene]amino}benzonitrile derivatives: These compounds share a similar structure but have different substituents on the furan ring.
Furan-2,5-dione derivatives: These compounds are oxidation products of furan derivatives and exhibit different chemical properties.
Uniqueness
4-{[(5-methyl-2-furyl)methylene]amino}benzamide is unique due to its specific combination of a furan ring and a benzamide group connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[(5-methylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-7-12(17-9)8-15-11-5-3-10(4-6-11)13(14)16/h2-8H,1H3,(H2,14,16) |
InChI Key |
FCRRFLOGIPEVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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